3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
Description
3-[(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid (CAS: 868964-09-4) is a synthetic organic compound featuring a 2,3-dihydroindole core substituted with a propionyl group at the 1-position and a sulfonyl-linked propanoic acid moiety at the 5-position. The compound’s structure combines aromatic indole characteristics with sulfonyl and carboxylic acid functionalities, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-13(16)15-7-5-10-9-11(3-4-12(10)15)21(19,20)8-6-14(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPOFRVNYMZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of indole derivatives, including 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid, can be achieved through various methods. Some classical synthesis methods include the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler indole synthesis . These methods typically involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid, with a molecular formula of C14H17NO5S. It features a sulfonamide group linked to an indole derivative, which is significant for its biological activities.
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit strong antioxidant activity. A study showed that such compounds can mitigate oxidative stress in cellular models by scavenging free radicals and reducing lipid peroxidation levels .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The mechanism involves modulation of inflammatory responses and enhancement of antioxidant defenses .
Case Study:
In a recent study involving SH-SY5Y neuroblastoma cells, treatment with indole derivatives resulted in significant reductions in cell death caused by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Metabolic Disease Treatment
1. Regulation of Metabolic Disorders
Indole derivatives have been linked to improvements in metabolic parameters such as blood glucose levels and insulin sensitivity. Specifically, this compound may play a role in ameliorating conditions like type 2 diabetes and metabolic syndrome by influencing gut microbiota and metabolic pathways .
Case Study:
A cohort study found that increased levels of indole metabolites were associated with lower incidences of metabolic disorders. Supplementation with indole compounds improved insulin sensitivity and reduced liver lipid accumulation in animal models .
The biological activity of this compound can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress in cells |
| Neuroprotection | Protects neurons from toxic agents like amyloid-beta |
| Metabolic Regulation | Improves insulin sensitivity and regulates glucose metabolism |
| Anti-inflammatory Effects | Modulates inflammatory pathways to reduce chronic inflammation |
Mechanism of Action
The mechanism of action of 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid involves its interaction with molecular targets and pathways in the body. The indole moiety in the compound is known for its basic properties, which contribute to its pharmacological activity . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The compound’s structural analogs primarily differ in substituents on the indole ring, sulfonyl linkage, or the carboxylic acid chain. Below is a comparative analysis of its closest analogs:
Functional Group Impact on Properties
- Propionyl vs.
- Sulfonyl Linkage: The sulfonyl group (-SO₂-) is critical for hydrogen bonding and electrostatic interactions, a feature shared with antimicrobial chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid), which show activity against E. coli and S. aureus .
- Carboxylic Acid Chain Length : Shorter chains (e.g., acetic acid) may reduce steric hindrance but compromise binding affinity in enzyme-active sites .
Physicochemical Properties
Biological Activity
3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid (CAS Number: 868964-09-4) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO5S |
| Molecular Weight | 311.36 g/mol |
| CAS Number | 868964-09-4 |
| MDL Number | MFCD03834469 |
Structural Formula
The structural representation of the compound indicates the presence of a sulfonyl group and an indole moiety, which are crucial for its biological interactions.
Research indicates that compounds containing indole structures often exhibit a variety of biological activities, including:
- Antioxidant Activity : Indole derivatives have been shown to scavenge free radicals, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Properties : The sulfonyl group may play a role in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies suggest that indole-based compounds can inhibit the growth of certain bacteria and fungi.
Case Studies and Research Findings
- Antioxidant and Antimicrobial Activity
- Anti-inflammatory Effects
-
Potential Therapeutic Applications
- Indole derivatives have been investigated for their role in metabolic disorders. For instance, a study showed that indole-3-propionic acid could improve insulin sensitivity and reduce lipid accumulation in liver cells, suggesting that similar compounds might offer therapeutic benefits for metabolic syndrome .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other indole derivatives.
| Compound Name | Biological Activity |
|---|---|
| Indole-3-propionic acid | Improves insulin sensitivity; antioxidant |
| 5-Bromoindole | Antimicrobial; anti-inflammatory |
| 1H-Indole-2-carboxylic acid | Antioxidant; anti-cancer properties |
Q & A
Q. Q1. What synthetic strategies are recommended for synthesizing 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid?
A1. Synthesis typically involves sequential functionalization of the indole scaffold:
- Step 1: Introduce the sulfonyl group at the 5-position of 2,3-dihydro-1H-indole via electrophilic sulfonation using chlorosulfonic acid or sulfur trioxide complexes .
- Step 2: Propionylation of the indole nitrogen using propionic anhydride under basic conditions (e.g., pyridine or DMAP) .
- Step 3: Coupling the sulfonated indole with propanoic acid derivatives via nucleophilic substitution or carbodiimide-mediated coupling .
Key Considerations: Use inert atmospheres for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Q2. How can researchers validate the structural integrity and purity of this compound?
A2. A multi-technique approach is essential:
- NMR Spectroscopy: Confirm substituent positions (e.g., sulfonyl and propionyl groups) via - and -NMR chemical shifts. Aromatic protons in the indole ring typically resonate at δ 6.8–7.5 ppm, while sulfonyl groups deshield adjacent protons .
- HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor molecular ion peaks (expected [M+H] ~365 g/mol) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamide-indole derivatives .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
A3. Focus on modular modifications to the indole-sulfonyl-propanoate framework:
- Variations:
- Indole substituents: Replace propionyl with acetyl/butyryl groups to assess acyl chain length effects.
- Sulfonyl modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Assays:
- Enzyme inhibition: Test against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric assays.
- Cellular uptake: Use radiolabeled analogs (e.g., -propanoate) to quantify permeability in Caco-2 monolayers .
Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. Q4. How should researchers address contradictory data in mechanistic studies?
A4. Contradictions often arise from assay conditions or off-target effects:
- Case Example: If conflicting results emerge in kinase inhibition assays:
- Replicate experiments: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Probe selectivity: Perform kinome-wide profiling to identify off-target interactions .
- Computational modeling: Dock the compound into crystal structures of related kinases to predict binding modes .
Documentation: Report detailed protocols (e.g., buffer pH, cofactors) to enable cross-study comparisons .
Safety and Handling Protocols
Q. Q5. What safety precautions are critical when handling this compound?
A5. Refer to sulfonamide safety guidelines:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis of the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
